Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate
Description
Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol It is characterized by the presence of a bromopyridine ring, an acetyl group, and a tert-butyl carbamate moiety
Properties
CAS No. |
1393572-41-2 |
|---|---|
Molecular Formula |
C13H17BrN2O3 |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetyl-6-bromopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O3/c1-8(17)10-5-9(6-11(14)16-10)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChI Key |
KYGBSIQFYOSUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures, to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine ring and acetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (4-bromopyridin-2-yl)methylcarbamate: This compound has a similar structure but differs in the position of the bromine atom on the pyridine ring.
Tert-butyl (6-bromopyridin-2-yl)methylcarbamate: Another similar compound with the bromine atom at a different position, affecting its reactivity and binding properties.
Tert-butyl (4-chloropyridin-2-yl)methylcarbamate: This compound has a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
